3-(1-phenylethyl)azetidine hydrochloride
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Overview
Description
3-(1-phenylethyl)azetidine hydrochloride is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-phenylethyl)azetidine hydrochloride typically involves the reaction of 1-phenylethylamine with a suitable azetidine precursor under acidic conditions to form the hydrochloride salt. One common method involves the use of 1-azabicyclo[1.1.0]butane (ABB) as a precursor, which undergoes direct alkylation with 1-phenylethylamine in the presence of a copper(II) triflate catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-phenylethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-(1-phenylethyl)azetidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of peptidomimetics and enzyme inhibitors.
Industry: Utilized in the production of polymers and materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of 3-(1-phenylethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ring strain and functional groups enable it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(1-phenylethyl)azetidine hydrochloride is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound for various synthetic and medicinal applications, distinguishing it from other nitrogen-containing heterocycles .
Properties
CAS No. |
2648945-15-5 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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